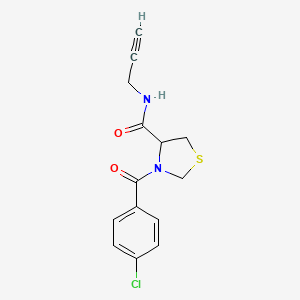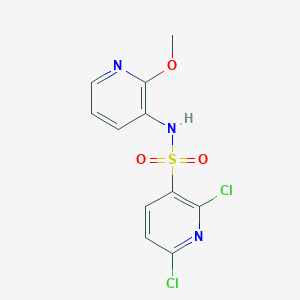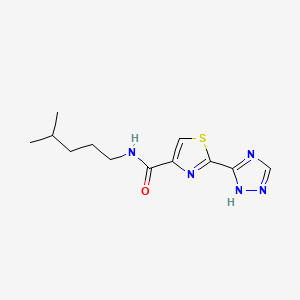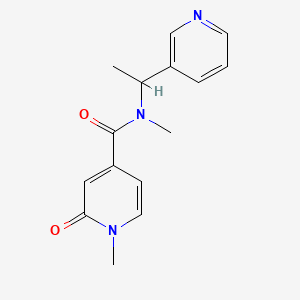![molecular formula C15H18N4O5 B7572931 2-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methylcarbamoylamino]propanediamide](/img/structure/B7572931.png)
2-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methylcarbamoylamino]propanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methylcarbamoylamino]propanediamide, also known as BDCM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDCM is a white crystalline powder that is soluble in water and organic solvents.
作用機序
The mechanism of action of 2-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methylcarbamoylamino]propanediamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. This compound has been found to inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of drugs and other foreign substances in the body. This compound has also been found to inhibit the activity of certain proteins involved in cell signaling pathways, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In animal studies, this compound has been found to cause liver and kidney damage at high doses. This compound has also been found to affect the levels of certain hormones in the body, such as testosterone and estradiol. In cell culture studies, this compound has been found to inhibit the growth of certain cancer cells and induce apoptosis, or programmed cell death.
実験室実験の利点と制限
2-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methylcarbamoylamino]propanediamide has several advantages for use in lab experiments, including its high purity and solubility in water and organic solvents. However, this compound can be toxic at high doses, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 2-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methylcarbamoylamino]propanediamide. One area of interest is the development of this compound derivatives with improved efficacy and safety profiles. Another area of interest is the investigation of the potential use of this compound as a fungicide or environmental pollutant degrader. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer treatment.
合成法
2-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methylcarbamoylamino]propanediamide can be synthesized using a variety of methods, including the reaction of 1-(1,3-benzodioxol-5-yl)cyclopropylamine with chloroacetyl chloride, followed by reaction with 1,3-propanediamine. Another method involves the reaction of 1-(1,3-benzodioxol-5-yl)cyclopropylamine with chloroacetic acid, followed by reaction with 1,3-propanediamine. These methods have been optimized to produce high yields of this compound with high purity.
科学的研究の応用
2-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methylcarbamoylamino]propanediamide has been studied extensively for its potential applications in various fields, including agriculture, medicine, and environmental science. In agriculture, this compound has been found to inhibit the growth of certain plant pathogens, making it a potential candidate for use as a fungicide. In medicine, this compound has been studied for its potential use as a cancer treatment, as it has been found to inhibit the growth of certain cancer cells. In environmental science, this compound has been studied for its potential to degrade environmental pollutants, such as polycyclic aromatic hydrocarbons.
特性
IUPAC Name |
2-[[1-(1,3-benzodioxol-5-yl)cyclopropyl]methylcarbamoylamino]propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5/c16-12(20)11(13(17)21)19-14(22)18-6-15(3-4-15)8-1-2-9-10(5-8)24-7-23-9/h1-2,5,11H,3-4,6-7H2,(H2,16,20)(H2,17,21)(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFRISPJVIGZCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NC(C(=O)N)C(=O)N)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-Fluoro-2-(trifluoromethylsulfonyl)phenyl]azetidin-3-ol](/img/structure/B7572857.png)





![5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine](/img/structure/B7572895.png)


![2-[1-[(2-methoxy-5-methylphenyl)methyl]piperidin-4-yl]-1H-indole](/img/structure/B7572913.png)

![[3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7572919.png)
![3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one](/img/structure/B7572921.png)